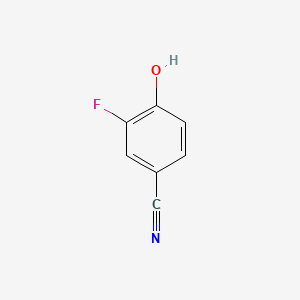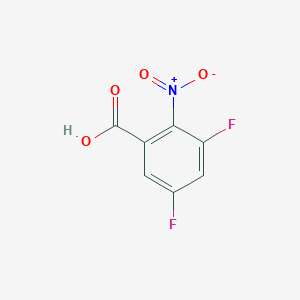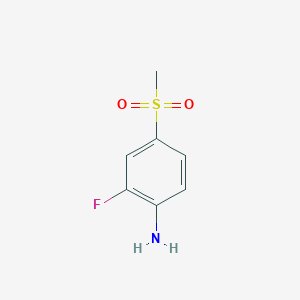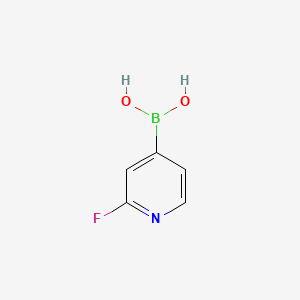
1-Cloro-2,3-difluorobenceno
Descripción general
Descripción
Synthesis Analysis
The synthesis of halogenated benzenes can be complex, involving multiple steps and specific conditions. For instance, the synthesis of 1,2-dichlorotetrafluorobenzene involves reactions at high temperatures (500–550°C) with chlorine gas and various precursors . Similarly, the preparation of high-purity 1-chloro-2,6-difluorobenzene is achieved through directed fluorine substitution using sulfonyl chloride, which requires additional steps but results in a good overall yield . These methods highlight the importance of reaction conditions and the use of directing groups in the synthesis of halogenated aromatic compounds.
Molecular Structure Analysis
The molecular structure of halogenated benzenes is influenced by the presence of halogen atoms, which can affect the overall geometry and intermolecular interactions. For example, the crystal structure of 1,2,3,5-tetrafluorobenzene shows a layered monoclinic structure with bifurcated C–H⋅⋅⋅F–C interactions . The structure of 1,3,5-trichloro-2,4,6-trifluorobenzene, determined by X-ray and neutron diffraction, reveals a planar molecule with significant internal vibrations . These findings suggest that halogen atoms in 1-chloro-2,3-difluorobenzene would similarly influence its molecular structure and interactions.
Chemical Reactions Analysis
The reactivity of halogenated benzenes can vary depending on the substituents and reaction conditions. For instance, the interaction of benzene with 1,2-bis(chloromercurio)tetrafluorobenzene forms supramolecular frameworks based on various intermolecular interactions . The fluorination of 1,3-dicarbonyl compounds using aqueous HF and iodosylbenzene demonstrates the potential for halogenated benzenes to undergo substitution reactions to introduce fluorine atoms . These studies indicate that 1-chloro-2,3-difluorobenzene could participate in similar chemical reactions, potentially leading to the formation of various adducts and derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzenes are influenced by their molecular structure and the nature of the halogen substituents. The crystal structure analysis of related compounds shows the role of weak intermolecular interactions in determining the packing and stability of these molecules . The synthesis of 5-chloro-1-(difluorochloro)-2,3,4,5,6,6-hexafluoro-1,3-cyclohexadiene and its characterization by various spectroscopic techniques highlight the importance of understanding the physical properties of halogenated benzenes . These insights can be extrapolated to predict the behavior of 1-chloro-2,3-difluorobenzene in different environments and its potential applications.
Aplicaciones Científicas De Investigación
Síntesis de compuestos aromáticos fluorados
1-Cloro-2,3-difluorobenceno: se utiliza en la síntesis de varios compuestos aromáticos fluorados. Estos compuestos son importantes debido a sus propiedades únicas, como la mayor estabilidad y lipofilia, que son beneficiosas en productos farmacéuticos y agroquímicos .
Intermediarios farmacéuticos
Este químico sirve como intermediario clave en la producción de varios productos farmacéuticos. Su incorporación en las moléculas de fármacos puede mejorar su estabilidad metabólica, haciéndolas más efectivas en aplicaciones terapéuticas .
Tecnología de cristales líquidos
En el campo de la tecnología de cristales líquidos, This compound se utiliza para sintetizar materiales con propiedades ópticas específicas. Estos materiales son cruciales para desarrollar pantallas avanzadas y dispositivos de almacenamiento óptico .
Investigación en ciencia de materiales
Los investigadores en ciencia de materiales utilizan este compuesto para crear nuevos materiales con las propiedades eléctricas y térmicas deseadas. Es particularmente útil en el desarrollo de polímeros conductores y materiales compuestos avanzados .
Desarrollo agroquímico
El compuesto también se emplea en la síntesis de agroquímicos. La introducción de átomos de flúor puede conducir a la creación de herbicidas y pesticidas con mayor eficacia y menor impacto ambiental .
Metodología de síntesis orgánica
This compound: participa en el desarrollo de nuevas metodologías de síntesis orgánica. Su perfil de reactividad único permite a los químicos construir moléculas complejas de una manera más eficiente y respetuosa con el medio ambiente .
Safety and Hazards
1-Chloro-2,3-difluorobenzene is associated with several hazard statements including H302, H315, H320, H335, indicating that it is harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
1-Chloro-2,3-difluorobenzene is a derivative of benzene, a cyclic compound with a conjugated pi electron system . The primary targets of this compound are the pi electrons in the benzene ring . These electrons are delocalized in six p orbitals above and below the plane of the benzene ring .
Mode of Action
The compound interacts with its targets through a process known as electrophilic aromatic substitution . This is a two-step mechanism:
- Step 1 (Slow) : The pi electrons in the benzene ring attack the electrophile. One carbon gets a positive charge while the other forms a C-E bond, resulting in an arenium ion . This ion is conjugated but not aromatic .
- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond, and aromaticity is reformed .
Biochemical Pathways
It’s known that benzene derivatives can undergo reactions such as sn1 and e1, which involve carbocation intermediates . These reactions can lead to the formation of substitution or addition products .
Pharmacokinetics
The compound’s molecular weight is 148538 , which may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
This ion can then reform into an aromatic compound through a fast reaction step .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Chloro-2,3-difluorobenzene. It’s important to note that safety precautions should be taken when handling this compound, as it may pose hazards such as eye irritation and skin irritation .
Propiedades
IUPAC Name |
1-chloro-2,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2/c7-4-2-1-3-5(8)6(4)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNCSBMIRFHJEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382275 | |
| Record name | 2,3-Difluorochlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36556-47-5 | |
| Record name | 1-Chloro-2,3-difluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36556-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Difluorochlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-2,3-difluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions the use of sulfonyl chloride to direct fluorine substitution. Could this method be relevant for the synthesis of 1-chloro-2,3-difluorobenzene?
A2: The research demonstrates that employing sulfonyl chloride effectively directs fluorine substitution to specific positions on the aromatic ring, leading to the high-purity synthesis of 1-chloro-2,6-difluorobenzene []. While this specific method might not directly yield 1-chloro-2,3-difluorobenzene, it highlights the importance of directing groups in controlling regioselectivity during aromatic substitution reactions. Therefore, exploring alternative directing groups or modifying reaction conditions could potentially lead to a successful synthesis strategy for 1-chloro-2,3-difluorobenzene.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic Acid](/img/structure/B1304116.png)
![2-Quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1304118.png)
![2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B1304119.png)








![1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane](/img/structure/B1304135.png)

